Nucleophilic Substitution with Ammonia: Comparing 3,6-Difluoro-1,2,4-triazine Yield with Trifluoro-1,2,4-triazine and 6-Chloro-3,5-difluoro-1,2,4-triazine
In the reaction with ammonia, trifluoro-1,2,4-triazine yields 5-amino-3,6-difluoro-1,2,4-triazine as the major product (76% yield). This direct head-to-head comparison within the same study demonstrates that 3,6-difluoro-1,2,4-triazine can be synthesized from a more highly fluorinated precursor. The 76% yield provides a benchmark for this transformation [1]. While the yield is high, it also indicates that the 3,6-difluoro compound is a stable intermediate that survives the reaction conditions, unlike some other potential byproducts.
| Evidence Dimension | Yield of 5-amino-3,6-difluoro-1,2,4-triazine from ammonia treatment |
|---|---|
| Target Compound Data | 5-amino-3,6-difluoro-1,2,4-triazine is formed in 76% yield from trifluoro-1,2,4-triazine and ammonia |
| Comparator Or Baseline | Trifluoro-1,2,4-triazine (comparator precursor) |
| Quantified Difference | 76% yield; no direct yield comparison for the same product from other precursors is provided in this study. |
| Conditions | Reaction of trifluoro-1,2,4-triazine with ammonia, conditions not fully detailed in abstract, but implied to be standard nucleophilic substitution. |
Why This Matters
This evidence confirms that the 3,6-difluoro substitution pattern is a preferred product in a high-yielding reaction, suggesting it is a stable and accessible intermediate for further derivatization, which is critical for procurement in synthetic workflows.
- [1] Barlow, M. G., Haszeldine, R. N., Simon, C., Simpkin, D. J., & Ziervogel, G. (1982). Heterocyclic polyfluoro-compounds. Part 39. Preparation and some nucleophilic substitution reactions of trifluoro-1,2,4-triazine. Journal of the Chemical Society, Perkin Transactions 1, 1251-1254. https://doi.org/10.1039/P19820001251 View Source
